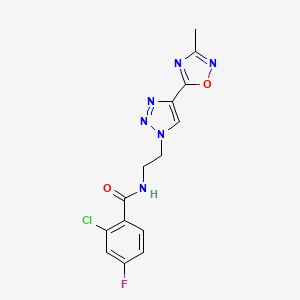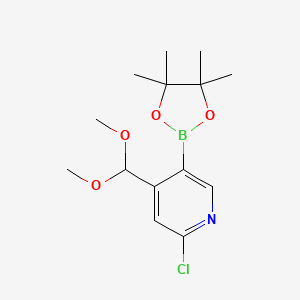
2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is an intricate chemical compound with potential applications in various fields, from medicinal chemistry to industrial processes. Its structure combines several functional groups that contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the oxadiazole ring: : This is achieved through cyclization reactions using hydrazides and nitrile oxides under acidic or basic conditions.
Synthesis of the triazole ring:
Benzamide formation: : The final benzamide moiety is prepared by reacting the intermediate compounds with benzoyl chloride or a similar benzoylating agent under appropriate conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. Continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like crystallization and chromatography are employed to achieve this.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially on the oxadiazole and triazole rings, forming various oxidized derivatives.
Reduction: : Reduction reactions might target the chloro and fluoro substituents on the benzamide, leading to dehalogenation.
Substitution: : Nucleophilic substitution reactions can replace the chloro and fluoro groups with other nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides and metal oxides under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: : Strong nucleophiles like sodium amide, thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modified versions of the parent compound with different substituents replacing the chloro and fluoro groups.
科学的研究の応用
The compound's unique structure makes it useful in several scientific research fields:
Chemistry: : As an intermediate in organic synthesis, it provides a versatile building block for creating more complex molecules.
Biology: : Its potential as a biochemical probe for studying enzymatic pathways and interactions.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Used in the development of new materials with specific desired properties, such as polymers and coatings.
作用機序
The mechanism by which 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide exerts its effects generally involves interactions with specific molecular targets. These interactions can affect biochemical pathways by:
Binding to enzyme active sites: : Inhibiting or modulating enzyme activity.
Interacting with receptors: : Modulating cellular signaling pathways.
Incorporation into biological macromolecules: : Affecting their structure and function.
類似化合物との比較
Comparing this compound with structurally similar compounds:
Structural analogs: : Compounds like 2-chloro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (without the fluoro substituent) or 4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (without the chloro substituent) may exhibit similar but not identical properties.
Unique features: : The combination of chloro and fluoro substituents in the benzamide structure imparts unique reactivity and binding properties, distinguishing it from its analogs. These modifications can enhance its potency, specificity, and stability in various applications.
This compound embodies a fascinating blend of chemistry, potential applications, and scientific intrigue. Its synthesis, reactivity, and applications reveal a world of possibilities that span from the lab bench to real-world applications.
特性
IUPAC Name |
2-chloro-4-fluoro-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN6O2/c1-8-18-14(24-20-8)12-7-22(21-19-12)5-4-17-13(23)10-3-2-9(16)6-11(10)15/h2-3,6-7H,4-5H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQXVYFMUCHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide](/img/structure/B2852351.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)

![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)
![(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2852356.png)

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2852358.png)


![4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2852362.png)
![1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea](/img/structure/B2852365.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852366.png)
![2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2852367.png)

